N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide
Description
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 3-(trifluoromethoxy)benzamide group. This structure combines a nitrogen-dense bicyclic system with a fluorinated aromatic substituent, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)23-13-3-1-2-10(8-13)14(22)20-11-5-7-21-12(9-11)4-6-19-21/h1-4,6,8,11H,5,7,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOWMXHJVDJLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by functionalization with a trifluoromethoxybenzamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Studies have indicated that compounds similar to N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide exhibit significant anticancer properties. Research shows that pyrazolo[1,5-a]pyridine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the reduction of tumor growth in various cancer models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are critically needed .
Pharmacology
Neuroprotective Effects
Research indicates that pyrazolo[1,5-a]pyridine derivatives may have neuroprotective effects. These compounds could play a role in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. Specifically, they may influence glutamate signaling and reduce oxidative stress in neuronal cells .
Anti-inflammatory Action
this compound has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly useful in conditions such as arthritis and other inflammatory diseases .
Material Science
Development of Functional Materials
The unique chemical properties of this compound allow for its application in the development of functional materials. Its ability to form stable complexes with metals makes it suitable for use in catalysis and as a ligand in coordination chemistry. This aspect opens avenues for its use in creating novel materials with specific electronic or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of pyrazolo-pyridine derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Trifluoromethoxy vs. Chlorophenyl: The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to BG16184’s chlorophenyl propenamide, which may influence bioavailability and target binding .
- Benzamide vs. Ester: The benzamide moiety (target compound) is a common pharmacophore in kinase inhibitors, whereas the methyl ester (third analog) is typically a synthetic intermediate, suggesting divergent applications .
Biological Activity
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core linked to a trifluoromethoxy-substituted benzamide. This unique structure may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12F3N3O |
| Molecular Weight | 305.26 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression. Kinases are critical for cellular signaling pathways that regulate cell division and survival.
- Receptor Modulation : The compound may also interact with receptors that modulate neurotransmitter systems, potentially leading to psychopharmacological effects.
Biological Activity
-
Anticancer Activity :
- Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit HCV NS5B RNA-dependent RNA polymerase with potent activity against various cancer cell lines .
- A case study on related pyrazolo compounds demonstrated their effectiveness against breast and colon cancer cell lines, highlighting their potential as anticancer agents .
- Enzymatic Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazolo and benzamide moieties significantly affect the biological activity. Key findings include:
- Trifluoromethoxy Group : The presence of the trifluoromethoxy group enhances lipophilicity and may improve binding affinity to target proteins.
- Pyrazolo Core Variations : Altering the substituents on the pyrazolo ring can lead to variations in potency and selectivity against different biological targets .
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Pharmacokinetic Studies :
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of pyrazolo[1,5-a]pyridine derivatives like N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide?
- Methodological Answer : Systematic optimization of temperature (e.g., 60–100°C), solvent polarity (e.g., DMSO for polar intermediates, ethanol for solubility), and catalyst selection (e.g., LiOH for deprotection) is essential. Reaction progress should be monitored via thin-layer chromatography (TLC), with quenching and purification steps tailored to intermediates . Design of Experiments (DoE) can identify interactions between variables, such as solvent-catalyst compatibility.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectral
- 1H/13C NMR : Assign proton environments (e.g., pyrazole ring protons at δ 6.8–7.2 ppm) and verify trifluoromethoxy group integration .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns against computational models .
Q. How can reaction intermediates be effectively monitored during synthesis?
- Methodological Answer : Use TLC with silica plates and UV visualization for real-time tracking. For example, in cyclization steps, a mobile phase of ethyl acetate/hexane (3:7) resolves pyrazole intermediates (Rf ~0.4) from byproducts . Quench aliquots at intervals (e.g., every 30 min) and analyze via LC-MS to detect side reactions early.
Advanced Research Questions
Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Re-examine reaction conditions:
- Solvent Impurities : Trace water in DMSO can hydrolyze trifluoromethoxy groups; use molecular sieves .
- Isomerization : Pyrazole ring tautomerism may cause split NMR peaks; employ variable-temperature NMR or DFT calculations to confirm dominant tautomers .
- Byproduct Identification : Isolate via column chromatography and characterize using HRMS and 2D NMR (e.g., NOESY for spatial proximity) .
Q. What strategies guide catalyst selection for regioselective functionalization of the pyrazolo[1,5-a]pyridine core?
- Methodological Answer :
- Acid Catalysts : p-TsOH promotes electrophilic substitution at the pyridine N-oxide position .
- Base Catalysts : K2CO3 facilitates nucleophilic amide coupling at the 5-position .
- Metal Catalysts : Pd(PPh3)4 enables Suzuki-Miyaura cross-coupling for aryl group introduction . Screen catalysts using kinetic studies (e.g., rate vs. catalyst loading) to balance reactivity and side reactions.
Q. How can multi-step synthetic routes be designed to improve overall yield and scalability?
- Methodological Answer :
- Orthogonal Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and benzyl for hydroxyls to enable sequential deprotection .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 6 h to 30 min) for cyclization steps, minimizing decomposition .
- Flow Chemistry : Optimize exothermic steps (e.g., nitration) in continuous reactors for safer scale-up .
Q. What role do solvent effects play in modulating reaction kinetics and thermodynamics for this compound?
- Methodological Answer :
- Polar Aprotic Solvents : DMF enhances nucleophilicity of intermediates in SNAr reactions (e.g., trifluoromethoxy substitution) .
- Coordination Solvents : Acetonitrile stabilizes transition metals in coupling reactions, improving turnover frequency .
- Solvent-Free Conditions : Mechanochemical grinding (e.g., with K2CO3) can bypass solubility issues for solid-phase intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing (CF3, NO2) groups at the benzamide position .
- Bioassay Profiling : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Corrogate activity with LogP (lipophilicity) and polar surface area (PSA) from computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
